(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the tert-butoxycarbonyl group and the trifluoromethylphenyl group imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the hydroxy group: The hydroxy group is introduced through a stereoselective reduction of a corresponding ketone or aldehyde precursor.
Introduction of the trifluoromethylphenyl group: This step involves the use of a Grignard reagent or a similar organometallic reagent to introduce the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different stereoisomers or to remove protecting groups.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones or aldehydes, while reduction can lead to various stereoisomers.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicine, this compound serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals, polymers, and other specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
- (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid
- (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more reactive in certain chemical transformations and enhances its binding affinity to specific biological targets.
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-4-6-9(7-5-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRVMYAOSPCFJE-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C(F)(F)F)[C@@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376159 |
Source
|
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-10-6 |
Source
|
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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